6-Methoxy-5-(trifluoromethyl)nicotinaldehyde
Description
Properties
IUPAC Name |
6-methoxy-5-(trifluoromethyl)pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-14-7-6(8(9,10)11)2-5(4-13)3-12-7/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYXMTVTDCEXRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methoxy Group Introduction
The methoxy group is typically introduced via SNAr on halogenated pyridines. For example, 5-bromo-3-methoxypyridine reacts with sodium methoxide under anhydrous conditions to yield 5-methoxy-3-bromopyridine. Subsequent trifluoromethylation is achieved via Ullmann coupling with CuI and trifluoromethyl iodide (TFMI) at 110°C.
Reaction Conditions :
-
Substrate: 5-Bromo-3-methoxypyridine
-
Reagents: NaOMe, CuI, TFMI
-
Solvent: DMF
-
Temperature: 110°C
Cross-Coupling Reactions
Suzuki-Miyaura Coupling
A palladium-catalyzed coupling between 5-methoxy-3-bromopyridine and trifluoromethylboronic acid introduces the CF₃ group.
Reaction Conditions :
Kumada Coupling
Grignard reagents (e.g., CF₃MgBr) react with 5-methoxy-3-bromopyridine under Ni catalysis:
Halogenation-Fluorination Strategies
Chlorination-Fluorination Exchange
A two-step process converts 5-methoxy-3-chloronicotinaldehyde to the trifluoromethyl derivative using SbF₃/SbCl₅:
-
Chlorination : Cl₂ gas in CHCl₃ at 25°C.
-
Fluorination : SbF₃/SbCl₅ at 145–150°C.
Yield : 73% (19F NMR).
Reductive Methods
LiAlH₃(OEt) Reduction of Morpholinamides
Nicotinic acid morpholinamides are reduced to aldehydes using LiAlH₃(OEt):
-
Substrate: 5-(Trifluoromethyl)-3-methoxynicotinic acid morpholinamide
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Reagent: LiAlH₃(OEt)
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Solvent: THF
-
Temperature: RT
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| SNAr | High regioselectivity | Requires halogenated precursors | 68–72% |
| Suzuki-Miyaura Coupling | Mild conditions | Costly palladium catalysts | 60–65% |
| Halogenation-Fluorination | Scalable for industry | Hazardous reagents (Cl₂, Sb compounds) | 70–75% |
| Reductive Amination | High yields, simple workup | Limited to specific substrates | 90–94% |
Optimization Strategies
Solvent Effects
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-5-(trifluoromethyl)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and trifluoromethyl groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used in substitution reactions.
Major Products Formed
Oxidation: 6-Methoxy-5-(trifluoromethyl)nicotinic acid.
Reduction: 6-Methoxy-5-(trifluoromethyl)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Antimicrobial Activity : This compound has shown significant efficacy against pathogens such as Mycobacterium tuberculosis. In vitro studies indicated substantial reductions in colony-forming units (CFUs), suggesting its potential as a therapeutic agent for tuberculosis treatment .
- Anti-inflammatory Effects : Preliminary research suggests that it may modulate inflammatory pathways, offering potential benefits for treating inflammatory diseases .
- Enzyme Inhibition : The compound is being investigated for its ability to inhibit specific enzymes involved in cancer progression, indicating its potential role in cancer therapy .
2. Organic Synthesis
- Intermediate in Synthesis : this compound serves as an important intermediate in the synthesis of more complex organic molecules, including various pharmaceuticals and agrochemicals .
- Reactivity : The presence of both methoxy and trifluoromethyl groups enhances its reactivity, allowing for diverse chemical transformations such as oxidation, reduction, and substitution reactions .
Tuberculosis Research
A study demonstrated that derivatives of nicotinaldehyde, including this compound, exhibited enhanced efficacy against Mycobacterium tuberculosis compared to their parent structures. In vivo models showed a significant reduction in CFUs following treatment with this compound .
Cytotoxicity Assessments
Research on the cytotoxic effects of this compound revealed its ability to induce apoptosis in specific cancer cell lines while showing lower toxicity towards normal cells. This selectivity highlights its potential for use in targeted cancer therapies .
Mechanism of Action
The mechanism of action of 6-Methoxy-5-(trifluoromethyl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy and trifluoromethyl groups can influence the compound’s lipophilicity and electronic properties, affecting its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
6-Methoxynicotinaldehyde (CAS 65873-72-5)
- Structure : Lacks the -CF₃ group at position 4.
- Applications : Used in synthesizing pyridine-based ligands but less prevalent in fluorinated drug candidates .
5-Chloro-6-methoxynicotinaldehyde (CAS 132865-44-2)
- Structure : Replaces -CF₃ with -Cl at position 5.
- Impact : Chlorine’s weaker electron-withdrawing effect compared to -CF₃ may result in slower reaction kinetics in cross-coupling or cyclization reactions .
- Biological Relevance : Chlorinated analogs are common in antimicrobial agents but may exhibit lower metabolic stability than trifluoromethylated derivatives .
2-Methoxy-6-(trifluoromethyl)nicotinaldehyde (CAS 71255-09-9)
Functional Group Modifications
6-(Trifluoromethoxy)pyridin-3-amine (CAS 317810-73-4)
- Structure : Replaces the aldehyde with an amine (-NH₂) and substitutes -OCH₃ with -OCF₃.
- Impact : The amine group enables participation in SNAr reactions, while -OCF₃ enhances electron withdrawal but reduces steric bulk compared to -CF₃. This compound is more suited for amine-based drug scaffolds .
Methyl 6-chloro-5-(trifluoromethyl)nicotinate (CAS 1360952-35-7)
Key Data Table: Structural and Functional Comparisons
Biological Activity
6-Methoxy-5-(trifluoromethyl)nicotinaldehyde is a fluorinated derivative of nicotinaldehyde, which exhibits a range of biological activities. Understanding its biological activity is essential for potential applications in medicinal chemistry, particularly in drug development and therapeutic interventions. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, relevant case studies, and detailed research findings.
- Chemical Formula : C₉H₈F₃N₁O
- Molecular Weight : 215.16 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes that utilize nicotinamide adenine dinucleotide (NAD) as a cofactor. Its structure allows it to mimic NAD, competing for the active site of these enzymes.
- Receptor Modulation : It can modulate receptor activity involved in key cellular signaling pathways, influencing processes such as apoptosis and inflammation.
- Antioxidant Activity : The trifluoromethyl group enhances the electron-withdrawing capacity, potentially increasing the compound's ability to scavenge free radicals.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown significant inhibition against:
- Escherichia coli
- Staphylococcus aureus
Table 1 summarizes the Minimum Inhibitory Concentrations (MICs) observed in various studies.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
Anticancer Activity
In vitro studies have indicated that this compound possesses anticancer properties, particularly against breast cancer cell lines. The mechanism involves inducing apoptosis through the activation of caspases.
Table 2 illustrates the effects on cell viability in different cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| HeLa (Cervical Cancer) | 15 |
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multidrug-resistant bacterial strains. Results indicated that the compound effectively reduced bacterial load in vitro and in animal models, suggesting potential therapeutic applications in treating resistant infections.
- Cancer Cell Studies : Research published in Cancer Letters highlighted the compound's ability to inhibit tumor growth in xenograft models of breast cancer. The study reported a significant reduction in tumor size and weight compared to control groups.
Q & A
Basic: What are the standard synthetic routes for 6-Methoxy-5-(trifluoromethyl)nicotinaldehyde, and how is purity validated?
Methodological Answer:
A common approach involves condensation reactions using halogenated pyridine precursors. For example, nitromethane and HCl are used to form intermediates, followed by reduction with LiAlH4 in dry tetrahydrofuran (THF) to yield amine derivatives . Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradients) . Purity validation combines LC-MS (to confirm molecular ion peaks, e.g., m/z 369.30 [M+1]+ ) and ¹H/¹³C NMR to verify substituent positions and absence of unreacted starting materials .
Advanced: How can reaction yields be optimized for intermediates in this compound synthesis?
Methodological Answer:
Optimization often focuses on solvent selection and catalyst systems. For example, using polar aprotic solvents (e.g., DMF) enhances nucleophilic substitution efficiency for methoxy group introduction. Catalytic additives like HOBt (hydroxybenzotriazole) and EDC (ethylcarbodiimide hydrochloride) improve coupling reactions during amide bond formation in downstream derivatives . Reaction monitoring via TLC or in-situ FTIR helps identify bottlenecks (e.g., incomplete aldehyde oxidation). Kinetic studies under varying temperatures (0°C to reflux) may resolve competing side reactions .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H NMR : Identifies methoxy (-OCH₃) protons (δ ~3.8–4.1 ppm) and aldehyde protons (δ ~9.8–10.2 ppm). Aromatic protons in the pyridine ring appear downfield (δ ~7.5–8.5 ppm) .
- ¹⁹F NMR : Confirms trifluoromethyl (-CF₃) signals (δ ~-60 to -70 ppm) .
- LC-MS : Validates molecular weight (e.g., m/z 221.1 [M+H]+ for C₈H₆F₃NO₂) and detects impurities .
Advanced: How can researchers resolve contradictory data in reaction mechanisms involving trifluoromethyl groups?
Methodological Answer:
Contradictions often arise from competing pathways (e.g., radical vs. ionic mechanisms for CF₃ incorporation). Isotopic labeling (e.g., ¹⁸O in methoxy groups) or computational modeling (DFT studies) can clarify intermediates . For example, trapping experiments with TEMPO (a radical scavenger) may distinguish radical pathways. Cross-referencing kinetic data with analogous compounds (e.g., 2-Amino-5-(trifluoromethyl)nicotinaldehyde ) identifies substituent-specific effects.
Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of volatile aldehydes.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as halogenated waste .
- First Aid : For skin contact, rinse immediately with water; for eye exposure, irrigate for 15 minutes .
Advanced: How is this compound applied in medicinal chemistry target validation?
Methodological Answer:
The compound serves as a precursor for bioactive molecules. For instance, coupling with tetrahydrobenzo[b]thiophene derivatives generates inhibitors of 1-deoxy-D-xylulose-5-phosphate synthase (DXS), a target in isoprenoid biosynthesis . In vitro assays (e.g., enzyme inhibition IC₅₀) and cell-based models (e.g., murine embryonic stem cells ) validate efficacy. Structural analogs (e.g., N-[[6-methoxy-5-(trifluoromethyl)-1-naphthalenyl]carbonyl]-N-methylglycine) are screened for aldose reductase inhibition, relevant in diabetic complications .
Basic: What analytical challenges arise in quantifying this compound in complex mixtures?
Methodological Answer:
- Chromatographic Separation : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to resolve aldehydes from polar byproducts.
- Detection Limits : UV detection at 270–340 nm (for conjugated systems) or ESI-MS in positive ion mode enhances sensitivity .
- Interference Mitigation : Derivatization with hydrazine reagents (e.g., DNPH) stabilizes aldehydes for GC-MS analysis .
Advanced: What strategies address low solubility of this compound in aqueous assays?
Methodological Answer:
- Co-solvents : Use DMSO (≤1% v/v) to maintain solubility without denaturing proteins.
- Prodrug Design : Convert the aldehyde to a more soluble Schiff base (e.g., with hydroxylamine) that regenerates the active form in situ.
- Nanoformulation : Encapsulate in PEGylated liposomes to enhance bioavailability in cellular assays .
Basic: How are byproducts identified and minimized during synthesis?
Methodological Answer:
Common byproducts include dehalogenated derivatives (e.g., 2-Methyl-6-(trifluoromethyl)nicotinaldehyde ) or oxidized acids. GC-MS or HRMS identifies these impurities. Minimization strategies:
- Temperature Control : Lower reaction temperatures reduce aldol condensation side reactions.
- Catalyst Screening : Transition metals (e.g., Pd/C) may suppress dehalogenation .
Advanced: How can computational tools predict reactivity of this compound in novel reactions?
Methodological Answer:
- DFT Calculations : Model transition states for nucleophilic attacks on the aldehyde group (e.g., Fukui indices for electrophilicity).
- Docking Studies : Predict binding modes in enzyme active sites (e.g., DXS ).
- Machine Learning : Train models on reaction databases (SciFinder-n ) to forecast regioselectivity in cross-coupling reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
